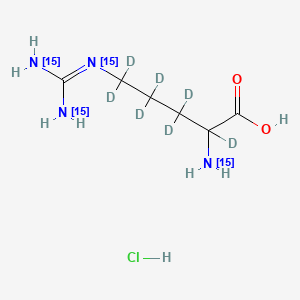
Arginine-15N4,d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginine-15N4,d7 (hydrochloride) is a derivative of arginine, an amino acid that plays a crucial role in various metabolic processes. This compound is labeled with stable isotopes of nitrogen (15N) and deuterium (d7), making it valuable for scientific research, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arginine-15N4,d7 (hydrochloride) involves the incorporation of stable isotopes into the arginine molecule. This is typically achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes without altering the chemical structure of arginine .
Industrial Production Methods: Industrial production of Arginine-15N4,d7 (hydrochloride) involves large-scale synthesis using isotopically labeled starting materials. The process includes multiple steps of purification to achieve high isotopic purity and chemical purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Arginine-15N4,d7 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of ornithine and urea .
Scientific Research Applications
Arginine-15N4,d7 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to analyze the pathways and fluxes of arginine metabolism.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of cellular metabolism.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of arginine-containing drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of arginine-based products .
Mechanism of Action
The mechanism of action of Arginine-15N4,d7 (hydrochloride) is similar to that of natural arginine. It serves as a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes, including vasodilation and immune response. The labeled isotopes allow for precise tracking and quantification of arginine metabolism in biological systems .
Comparison with Similar Compounds
- Arginine-13C6,15N4 (hydrochloride)
- Arginine-15N4 (hydrochloride)
- Arginine-13C6 (hydrochloride)
Comparison: Arginine-15N4,d7 (hydrochloride) is unique due to its dual labeling with both nitrogen-15 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development .
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-(15N)azanyl-5-[bis(15N)(azanyl)methylideneamino]-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/i1D2,2D2,3D2,4D,7+1,8+1,9+1,10+1; |
InChI Key |
KWTQSFXGGICVPE-JKNVSEFISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])(C(=O)O)[15NH2])C([2H])([2H])[15N]=C([15NH2])[15NH2].Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



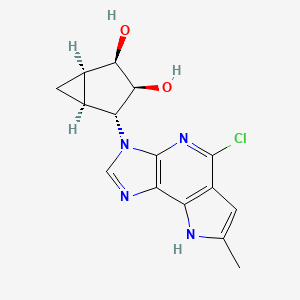
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
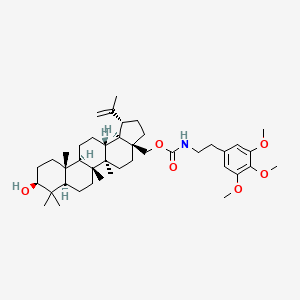
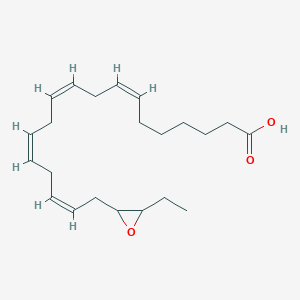


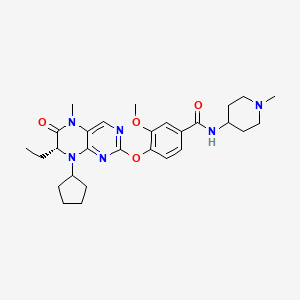
![4-[8-[4-[4-[6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-3-yl]pyrazol-1-yl]piperidin-1-yl]-8-oxooctoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384410.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

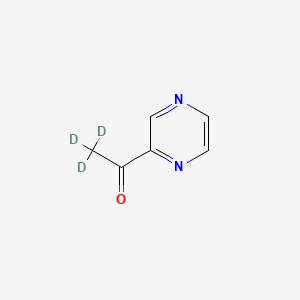
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
